Ethylenediamine tartrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.C2H8N2/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJAZXGJBIMYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912609 | |
| Record name | 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22719-15-9, 996-78-1 | |
| Record name | Ethylenediamine tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022719159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97173 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediamine tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Crystal Engineering
Solution-Based Synthesis Protocols for Ethylenediamine (B42938) Tartrate
Solution-based synthesis is the most common approach for producing ethylenediamine tartrate. This method involves the direct reaction of ethylenediamine and tartaric acid in a suitable solvent, typically an aqueous medium.
The synthesis of this compound is fundamentally an acid-base reaction between ethylenediamine and tartaric acid in an aqueous solution. The stoichiometry of the reactants is a critical parameter that influences the final product. In laboratory settings, ethylenediamine (C₂H₈N₂) and L-(+)-tartaric acid (C₄H₆O₆) are often combined in a 1:2 molar ratio in deionized water. However, equimolar amounts can also be used to ensure proper salt formation.
The pH of the reaction medium plays a significant role in the crystallization process and the morphology of the resulting crystals. A standard stoichiometric solution of EDT in water typically has a pH of approximately 5.9. google.com Crystallization from such an acidic solution can lead to crystals with tapered prism faces. google.com To mitigate this, the pH can be adjusted to a neutral or slightly alkaline range. google.com For instance, adding an excess of ethylenediamine to raise the pH to 7.2 has been shown to reduce crystal tapering significantly. google.com In some processes, ammonium (B1175870) hydroxide (B78521) is added to maintain the pH between 6.5 and 8.0, with an optimal level around 7.5, to promote the growth of more perfect crystals. google.com The ethylenediamine moiety in related compounds enables stepwise protonation, which is highly sensitive to pH, allowing for precise control over the net charge of molecules in the solution. nih.gov
Maximizing the yield and purity of this compound requires careful optimization of several reaction conditions. numberanalytics.com Key parameters include temperature, solvent composition, and reaction time.
A common laboratory procedure involves dissolving the reactants in deionized water and heating the solution to around 60°C to ensure complete dissolution. The solution is then allowed to cool gradually to room temperature, which promotes crystallization. To further enhance the crystal yield, a solvent-antisolvent system may be employed. Ethanol is frequently added to the aqueous solution to reduce the solubility of the this compound, thereby increasing the amount of crystallized product. orgsyn.org Industrial processes may use acetone (B3395972) as an antisolvent, which can increase the yield by 12-15% compared to static cooling alone.
Industrial-scale production often involves preparing a saturated solution at higher temperatures (70–80°C) and then introducing it to crystallization tanks. Post-synthesis purification through recrystallization is a crucial step to achieve high-purity crystals. This typically involves dissolving the crude product in a minimal amount of hot water (e.g., 80°C), filtering out any insoluble impurities, and then allowing the solution to cool gradually to about 10°C to yield purified crystals.
| Parameter | Laboratory Scale Value/Condition | Industrial Scale Value/Condition | Effect on Synthesis |
|---|---|---|---|
| Molar Ratio (en:TA) | 1:2 | Optimized based on desired crystal form | Ensures correct salt formation. |
| pH | ~5.9 (natural) to 7.2 (adjusted) google.com | 7.5 (maintained with ammonium hydroxide) google.com | Controls crystal morphology and reduces tapering. google.com |
| Dissolution Temperature | 60°C | 70-80°C | Ensures complete dissolution of reactants. |
| Crystallization Temperature | Gradual cooling to room temperature (~25°C) | Maintained at ~50°C in tanks with seed crystals | Controls the rate of crystal formation. |
| Solvent System | Water-Ethanol (e.g., 3:1 v/v) | Aqueous, with acetone as antisolvent | Enhances crystal yield by reducing solubility. |
| Typical Yield | 85-92% | High, optimized for process efficiency | Measures the efficiency of the reaction. |
Macro- and Micro-Crystal Growth Techniques for this compound
Growing large, high-quality single crystals of this compound is essential for applications that rely on its specific physical properties. Various techniques are employed to control the nucleation and growth phases of crystallization, ranging from simple evaporation methods to more complex, controlled strategies. cdnsciencepub.com
The Slow Evaporation Solution Growth Technique (SEST) is a widely used and effective method for growing high-quality single crystals, including those of ethylenediamine ditartrate dihydrate (EDADTDH). researchgate.netresearchgate.net The process begins with the preparation of a saturated or nearly saturated solution of the compound in a suitable solvent, such as deionized water, at a constant temperature. researchgate.netrcet.org.in This solution is placed in a clean container, which is then covered to control the rate of solvent evaporation. umass.edu
The container might be covered with parafilm or aluminum foil with small perforations to allow the solvent to evaporate slowly over several days or weeks. umass.edu As the solvent evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation. This controlled increase in concentration facilitates slow nucleation and subsequent growth of crystals. rcet.org.inmit.edu The technique is typically carried out at or near room temperature in an environment free from mechanical disturbances to prevent uncontrolled nucleation. researchgate.netumass.edu SEST is known for producing crystals with good structural perfection and has been successfully applied to grow efficient organic nonlinear optical (NLO) crystals of this compound derivatives. researchgate.netresearchgate.net
Controlled cooling is another primary method for growing this compound crystals. google.com This technique leverages the temperature-dependent solubility of the compound. mit.edu A saturated solution is prepared at an elevated temperature, and then the temperature is gradually reduced, causing the solution to become supersaturated and inducing crystallization. google.comrcet.org.in
For this compound, there is a specific and narrow permissible temperature range for this method. The process is typically conducted by gradually reducing the temperature from about 50°C down to approximately 40.6°C. google.com Temperatures above 50°C can lead to excessive decomposition of the heat-sensitive compound, while temperatures below 40.6°C can result in the formation of an undesirable hydrate (B1144303) form. google.com This controlled, slow cooling, often in the presence of a seed crystal, ensures that the solution remains supersaturated throughout the process, promoting steady crystal growth. google.comgunt.de The cooling rate is a critical parameter that must be carefully managed to prevent the formation of multiple small crystals or flawed larger ones. nih.gov
For producing large, high-quality single crystals, particularly on an industrial scale, seeded growth methods are preferred. google.com These techniques involve introducing a small, pre-existing crystal (a "seed") into a precisely controlled supersaturated solution. ufl.edu The seed crystal acts as a template, eliminating the need for spontaneous nucleation and allowing for the controlled deposition of solute molecules onto its surfaces. rsc.org
In the context of this compound, seeded growth is often combined with controlled cooling or constant temperature methods. google.com For industrial production, a saturated solution prepared at an elevated temperature (e.g., 70-80°C) is fed into crystallization tanks that contain seed crystals and are maintained at a constant, lower temperature (e.g., 50°C). This temperature differential creates a controlled level of supersaturation that drives crystal growth on the seeds. The optimal size for seed crystals is reported to be in the range of 100–200 micrometers in diameter to initiate uniform growth. Using seed crystals helps in producing larger crystals with fewer defects and more consistent morphology, such as minimizing the tapering of prism faces. google.comrsc.org
| Technique | Principle | Key Parameters | Outcome |
|---|---|---|---|
| Slow Evaporation Solution Growth (SEST) | Gradual solvent evaporation from a saturated solution at constant temperature. rcet.org.in | Solvent choice, evaporation rate, temperature stability. umass.edu | High-quality, structurally perfect single crystals. researchgate.net |
| Controlled Cooling Crystallization | Reducing the temperature of a saturated solution to induce supersaturation. google.com | Cooling rate, temperature range (50°C to 40.6°C for EDT). google.com | Control over crystal size and prevention of unwanted phases. google.com |
| Seeded Growth | Introducing a seed crystal into a supersaturated solution to direct growth. ufl.edu | Seed crystal quality and size (100-200 µm optimal), supersaturation level. rsc.org | Large, defect-free single crystals with consistent morphology. google.com |
Investigation of Crystal Growth Kinetics and Mechanisms
The growth of this compound (EDT) crystals is a complex process governed by factors such as supersaturation and the hydrodynamics of the crystallization system. Understanding these kinetics is crucial for controlling crystal size and quality.
Supersaturation is the primary driving force for both the nucleation and growth of crystals. mt.com The level of supersaturation in a solution dictates whether new crystals will form (nucleation) or existing crystals will grow larger. For EDT, the relationship between supersaturation and growth rate has been studied under controlled conditions. cdnsciencepub.comcdnsciencepub.com
In studies of single EDT crystals, the growth rates of various faces were measured directly as a function of supersaturation. cdnsciencepub.com For certain faces, such as the (110) and (110) pair, reasonably reproducible growth rates could be determined and plotted against the degree of supersaturation. cdnsciencepub.com However, the growth behavior can be anisotropic; equivalent faces at the opposite end of the crystal's polar axis exhibited erratic growth with frequent starts and stops, particularly at low levels of supersaturation. cdnsciencepub.com This suggests that the growth mechanism can differ significantly on different crystal faces. cdnsciencepub.com
The general principle holds that at low supersaturation, crystal growth tends to proceed faster than nucleation, which favors the formation of larger crystals. mt.com Conversely, at high supersaturation, the rate of nucleation often dominates over the rate of growth, leading to a product with smaller crystals. mt.com Theoretical models suggest that the shape of the growth rate versus relative supersaturation curves for this compound can be explained by models incorporating surface diffusion mechanisms. researchgate.net
| Supersaturation Level | Dominant Process | Resulting Crystal Size | Growth Behavior on EDT Polar Axis Faces cdnsciencepub.com |
| Low | Crystal Growth | Larger | Erratic starts and stops |
| High | Crystal Nucleation | Smaller | More consistent, rapid growth |
Hydrodynamic conditions, which relate to the fluid dynamics of the crystallization solution, play a role in the growth process primarily by influencing mass transport. The rate at which solute molecules travel through the solution to the crystal's surface (volume diffusion) can be a rate-limiting step. researchgate.net Theoretical models that combine both volume diffusion and surface diffusion are considered effective for describing crystal growth from a solution. researchgate.net These models allow for the construction of plots showing growth rate as a function of the solution's flow velocity, a key hydrodynamic parameter. researchgate.net
However, experimental studies on EDT have shown that under certain conditions, the growth rate is not limited by bulk diffusion. One study observed that varying the crystal size from a 1 to 10 mm² cross-section did not impact the rate of growth. cdnsciencepub.com This indicates that for that specific experimental setup, the surface integration kinetics (the process of molecules incorporating into the crystal lattice) were likely the rate-limiting step, rather than the transport of the solute through the solution. cdnsciencepub.com
Strategies for Enhancing Crystal Quality and Perfection
Producing large, flawless crystals of this compound is essential for its applications, requiring careful control over impurities and the use of post-synthesis purification techniques.
Impurities and intentionally introduced additives can significantly alter the growth behavior, morphology, and perfection of EDT crystals. cdnsciencepub.comgoogle.com Their effect is often due to selective adsorption onto specific crystal faces, which can either inhibit or modify growth patterns. cdnsciencepub.com
One notable additive is boric acid, which, even in small concentrations, can induce habit modification and inhibit the growth of EDT crystals. cdnsciencepub.com This inhibitory effect is considered beneficial for suppressing the formation of flaws, such as "veils" or opaque regions caused by disordered growth. cdnsciencepub.com Additives that restrain the initiation of new growth layers can raise the critical growth rate at which clear, compact growth occurs, making it easier to cultivate large, perfect crystals. cdnsciencepub.com
The pH of the mother liquor, controlled by additives, also plays a critical role. Crystallizing EDT from its normal acidic solution (pH ~5.9) can result in crystals with significant tapering of the prism faces. google.com The addition of ammonium hydroxide to maintain an alkaline pH between 6.5 and 8.0 has been shown to effectively reduce this tapering and produce crystals with more parallel faces. google.com This method also helps to stabilize the solution against the formation of spurious crystals. google.com
| Additive | Concentration/Condition | Effect on EDT Crystallization | Reference |
| Boric Acid | Small concentrations | Habit modification, growth inhibition, potential flaw suppression. | cdnsciencepub.com |
| Ammonium Hydroxide | Maintain pH 6.5 - 8.0 | Reduces tapering of prism faces, stabilizes mother liquor. | google.com |
| Excess Ethylenediamine | Maintain pH ~7.2 | Reduces taper but can increase polymerization and spurious growth. | google.com |
To achieve the high purity required for many applications, post-synthesis purification of crude this compound is necessary. Recrystallization is a standard and effective method for this purpose.
A common laboratory protocol involves dissolving the crude EDT in a minimal amount of hot water, typically around 80°C. The hot, saturated solution is then filtered to remove any insoluble impurities. Following filtration, the solution is allowed to cool gradually to approximately 10°C. This slow cooling process reduces the solubility of EDT, causing high-purity crystals to form. The resulting crystals are then typically washed with a solvent in which EDT is less soluble, such as cold ethanol, to remove any remaining soluble impurities from their surface.
In industrial-scale production, solvent-antisolvent systems may be employed to improve the efficiency of crystallization. This involves the addition of an antisolvent, such as acetone, to the aqueous solution of EDT. The antisolvent reduces the solubility of EDT in the primary solvent (water), promoting a higher yield of precipitated crystals.
Summary of a Standard Recrystallization Protocol for EDT
| Step | Procedure | Purpose |
|---|---|---|
| 1. Dissolution | Dissolve crude EDT in a minimal volume of hot water (80°C). | To create a saturated solution. |
| 2. Hot Filtration | Filter the hot solution. | To remove insoluble impurities. |
| 3. Crystallization | Allow the filtrate to cool gradually to 10°C. | To induce the formation of high-purity crystals. |
| 4. Washing | Wash the harvested crystals with cold ethanol. | To remove residual soluble impurities from the crystal surfaces. |
| 5. Drying | Dry the purified crystals (e.g., vacuum-dried). | To remove residual solvent. |
Advanced Structural Elucidation and Spectroscopic Characterization
Diffraction-Based Structural Analysis of Ethylenediamine (B42938) Tartrate
Neutron Diffraction Studies for Precise Hydrogen Atom Localization
Neutron diffraction has been a pivotal technique in the detailed structural analysis of ethylenediamine tartrate (EDT) crystals. researchgate.net Unlike X-ray diffraction, where the scattering of X-rays is dependent on the electron density, neutron scattering lengths are a nuclear property and are of a similar magnitude for all atoms, including hydrogen. This property makes neutron diffraction exceptionally well-suited for precisely locating the positions of hydrogen atoms within a crystal lattice, a task that is often challenging with X-ray methods alone.
In studies of tartrate compounds, such as ammonium (B1175870) tartrate, neutron diffraction has been successfully employed to determine the positions of all hydrogen atoms. ias.ac.in This precise localization is crucial for understanding the intricate three-dimensional network of hydrogen bonds that stabilizes the crystal structure. ias.ac.in The analysis reveals the geometry of the ammonium ions and the details of the hydrogen bonding environment. ias.ac.in For this compound, this technique elucidates the conformation of the ethylenediammonium cation and its strong N-H···O hydrogen bonding interactions with the tartrate anions. researchgate.net These studies provide definitive information on bond lengths and angles involving hydrogen, offering a complete and unambiguous description of the molecular and crystal structure.
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for characterizing the molecular structure and bonding within this compound. Methods such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy provide detailed information about the vibrational modes of the molecule's functional groups, offering insights into the compound's structural integrity and intermolecular interactions. researchgate.netresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful analytical method used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. researchgate.net The resulting FTIR spectrum serves as a unique molecular "fingerprint," allowing for both qualitative identification and the study of molecular interactions within the crystal.
The FTIR spectrum of this compound displays a series of absorption bands, each corresponding to a specific vibrational mode of the constituent ions. The assignment of these bands to their respective molecular motions provides a detailed picture of the compound's structure. For instance, the high-frequency region is dominated by stretching vibrations of O-H, N-H, and C-H bonds, while the fingerprint region contains complex vibrations involving C-C, C-O, and C-N bonds, as well as various bending modes. sphinxsai.comresearchgate.netresearchgate.net
The table below summarizes the key vibrational modes and their assignments based on spectroscopic analysis of this compound and related compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 3478 | O-H Asymmetric Stretching | researchgate.net |
| 3114 - 3469 | N-H Stretching | researchgate.net |
| 2943 | CH₂ Asymmetric Stretching | researchgate.net |
| 2864 | CH₂ Symmetric Stretching | researchgate.net |
| 1723 - 1769 | C=O Stretching (Carboxyl) | researchgate.net |
| 1496 - 1545 | N-H Bending | researchgate.net |
| 1033 - 1079 | C-N Stretching | researchgate.net |
| 967 | O-H Deformation (Carboxyl) | sphinxsai.com |
| 680 - 605 | Out-of-plane O-H Bending (Alcohol) | sphinxsai.com |
| 542 | O-H Torsional Vibration | sphinxsai.com |
| 508 | CO₂ Deformation | sphinxsai.com |
FTIR spectroscopy is instrumental in confirming the presence of the primary functional groups within this compound. The characteristic vibrations of the tartrate anion and the ethylenediammonium cation are readily identifiable.
Hydroxyl and Carboxyl Groups: The presence of a strong, broad absorption band in the 3000–3500 cm⁻¹ range is a clear indicator of O-H stretching vibrations from the hydroxyl groups and carboxylic acid moieties of the tartrate ion. mdpi.com The C=O stretching vibration, typically appearing in the 1723-1769 cm⁻¹ region, further confirms the existence of the carboxyl groups. researchgate.net
Amine Groups: The ethylenediammonium cation is identified by N-H stretching vibrations, which are observed between 3114 and 3469 cm⁻¹. researchgate.net Additionally, N-H bending modes appear in the 1496–1545 cm⁻¹ range. researchgate.net
Aliphatic Groups: C-H stretching vibrations from the methylene (B1212753) (-CH₂-) groups in both the ethylenediamine and tartrate moieties are also present in the spectrum.
The positions and shapes of these absorption bands provide evidence of intermolecular interactions, primarily hydrogen bonding. The broadness of the O-H band, for example, is a classic sign of extensive hydrogen bonding between the hydroxyl and carboxyl groups of the tartrate anions and the amine groups of the cations.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary vibrational technique to FTIR. researchgate.netresearchgate.net It relies on the inelastic scattering of monochromatic light from a laser source. While FTIR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that lead to a change in the molecule's polarizability. libretexts.org This difference in selection rules means that some vibrational modes that are weak or absent in the FTIR spectrum may be strong and easily observed in the FT-Raman spectrum, and vice versa.
In this compound, FT-Raman spectroscopy is particularly useful for studying the vibrations of the carbon backbone and other symmetric, less polar functional groups. A satisfactory vibrational band assignment can be achieved by comparing the relative intensities of bands in both FTIR and FT-Raman spectra. sphinxsai.com Vibrations that are Raman active include those with A₁, A₂, B₁, or B₂ symmetry in character tables like C₂v. libretexts.org
The table below lists some of the characteristic Raman active modes observed in tartrate-containing compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 780 | H₂O Liberation | sphinxsai.com |
| 680 | Out-of-plane O-H Bending (Alcohol) | sphinxsai.com |
| 605 | Out-of-plane O-H Bending (Alcohol) | sphinxsai.com |
| 542 | O-H Torsional Vibration | sphinxsai.com |
| 508 | CO₂ Deformation | sphinxsai.com |
The analysis of Raman active modes provides a more complete vibrational profile of this compound, corroborating the structural information obtained from FTIR and diffraction methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for probing the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the constituent atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).
Proton and Carbon Chemical Environment Mapping
In the this compound salt, the transfer of protons from the carboxylic acid groups of tartaric acid to the amine groups of ethylenediamine results in the formation of the ethylenediammonium cation and the tartrate anion. ¹H and ¹³C NMR spectroscopy are instrumental in mapping the distinct chemical environments of the protons and carbons within these two ionic species.
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the ethylenediammonium cation and the tartrate anion. The protons of the methylene groups (-CH₂-) in the ethylenediammonium cation would appear as a singlet, while the methine protons (-CH-) of the tartrate anion would also produce a distinct signal. The protons of the ammonium (-NH₃⁺), hydroxyl (-OH), and carboxylic acid (-COOH) groups are also observable and their chemical shifts can be influenced by solvent and temperature.
Similarly, the ¹³C NMR spectrum provides a unique signal for each non-equivalent carbon atom in the compound. For this compound, this would include signals for the methylene carbons of the ethylenediammonium cation and the methine and carboxyl carbons of the tartrate anion. The precise chemical shifts are sensitive to the electronic environment of each carbon atom.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Methylene (-CH₂-) of Ethylenediammonium | ~3.2 |
| ¹H | Methine (-CH-) of Tartrate | ~4.4 |
| ¹³C | Methylene (-CH₂-) of Ethylenediammonium | ~40 |
| ¹³C | Methine (-CH-) of Tartrate | ~73 |
| ¹³C | Carboxyl (-COO⁻) of Tartrate | ~175 |
Note: The predicted chemical shift values are approximate and can vary based on the solvent and experimental conditions.
Molecular Structure Confirmation and Purity Assessment
NMR spectroscopy is a definitive tool for confirming the molecular structure of synthesized this compound. The number of signals in the ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent protons and carbons, respectively. The chemical shifts, signal integrations, and coupling patterns provide a comprehensive "fingerprint" of the molecule, allowing for unambiguous structural verification.
Furthermore, quantitative NMR (qNMR) can be employed for the purity assessment of this compound samples. nih.gov By integrating the signals corresponding to the analyte against a certified internal standard of known concentration, the absolute purity of the compound can be determined with high accuracy and precision. ox.ac.uk This method is advantageous as it is a primary ratio method and does not require a reference standard of the analyte itself. eppltd.com The presence of impurities would be indicated by additional signals in the spectrum, which can often be identified and quantified.
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy
UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule by measuring its absorption and transmission of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. This technique is particularly useful for characterizing the optical properties of crystalline materials like this compound.
Analysis of Optical Transmission and Absorption Characteristics
Single crystals of ethylenediamine ditartrate dihydrate (EDADTDH) have been shown to possess a wide transparency window. researchgate.net The UV transparency cut-off for these crystals is observed to be around 200 nm. researchgate.net This wide range of transparency in the visible and near-infrared regions is a crucial property for potential applications in optical devices. For related tartrate crystals, the absorption edge is noted at 240 nm, with transparency observed throughout the visible region. researchgate.net
The absorption of UV light by this compound is attributed to the promotion of electrons from σ and π orbitals from the ground state to higher energy states. researchgate.net Studies on similar organic crystals have reported absorption peaks at 271 nm and 319 nm. researchgate.net
| Parameter | Wavelength (nm) | Observation | Reference |
| UV Cut-off | ~200 | High transparency above this wavelength | researchgate.net |
| Absorption Peak 1 | 271 | Electronic transition | researchgate.net |
| Absorption Peak 2 | 319 | Electronic transition | researchgate.net |
Photoluminescence and CIE Studies
Photoluminescence is the emission of light from a material that has absorbed photons. Some studies on this compound and related compounds have reported fluorescence properties. One investigation of ethylenediamine ditartrate dihydrate noted a yellow fluorescence. researchgate.net Another study described a near-violet emission. researchgate.net The emission of light is a result of the material returning to its ground electronic state from an excited state.
The color of the emitted light can be quantified using the Commission Internationale de l'Éclairage (CIE) 1931 color space chromaticity diagram. The CIE coordinates provide a precise way to represent the color of the luminescence. For a white-light emitting phosphor, for instance, the CIE coordinates would be close to the standard equal energy white-light point (0.333, 0.333). rsc.org While specific CIE coordinates for this compound were not found in the reviewed literature, such studies would be valuable in characterizing its luminescent properties for potential applications in optoelectronics.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure by analyzing fragmentation patterns.
Upon ionization, typically through electron ionization (EI), the molecular ions of ethylenediamine and tartaric acid would be formed. The ethylenediamine molecular ion (m/z = 60) is known to fragment, with a prominent peak often observed at m/z = 30 due to the cleavage of the C-C bond, forming a stable [CH₂NH₂]⁺ ion. nist.gov
The mass spectrum of tartaric acid (molecular weight 150.08 g/mol ) would likely show fragmentation through the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). nih.gov Common fragments would include the loss of a carboxyl group (-COOH), leading to a peak at m/z = 105, and further fragmentation of the carbon chain. libretexts.org
In the context of the salt, electrospray ionization (ESI), a softer ionization technique, might be employed. In ESI-MS, one would expect to observe the individual ions, namely the ethylenediammonium dication [(C₂H₄(NH₃)₂)₂]²⁺ and the tartrate anion [C₄H₄O₆]²⁻ or singly charged species depending on the conditions. Collision-induced dissociation (CID) of these ions would then provide structural information. The fragmentation of the ethylenediammonium ion would likely still yield the characteristic m/z = 30 fragment. The tartrate ion would fragment through decarboxylation and loss of water.
Molecular Mass and Molecular Formula Determination
The determination of molecular mass and formula for this compound is fundamental to its characterization. Depending on the stoichiometry of the acid-base reaction between ethylenediamine and tartaric acid, different forms of the salt can be produced, each with a unique molecular formula and mass.
Commonly encountered forms include the 1:1 salt and the 1:2 salt (ethylenediamine:tartaric acid), which may also exist in hydrated forms. For instance, anhydrous ethylenediamine d-tartrate possesses the molecular formula C₆H₁₄N₂O₆. Another characterized form is ethylenediamine di-L-(+)-tartrate, which has a molecular formula of C₁₀H₂₀N₂O₁₂. nih.gov The precise molecular weight is a critical parameter confirmed by mass spectrometry, which separates ions based on their mass-to-charge ratio.
The following table summarizes the molecular properties of different forms of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| This compound (1:1 salt) | C₆H₁₄N₂O₆ | 210.19 | 210.08518617 |
| Ethylenediamine di-L-(+)-tartrate (1:2 salt) | C₁₀H₂₀N₂O₁₂ | 360.27 | 360.10162408 |
| Ethylenediamine Ditartrate Dihydrate | C₁₀H₂₀N₂O₁₄ | 396.29 | Not specified |
Data sourced from various chemical databases and research articles. nih.govlookchem.comguidechem.com
Fragment Ion Analysis for Structural Insights
Mass spectrometry, particularly with techniques like collision-induced dissociation (CID), provides significant insights into the structure of a molecule by analyzing its fragmentation patterns. When this compound is analyzed, the resulting mass spectrum displays peaks corresponding to the intact molecular ion and various fragment ions produced during the ionization process.
While specific, detailed fragmentation pathways for this compound are not extensively documented in the provided literature, the fragmentation can be predicted based on the constituent components: the ethylenediammonium cation and the tartrate anion. The fragmentation of the parent molecule would likely involve characteristic losses associated with these structures.
For the amine component: Amines typically undergo α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.
For the carboxylic acid component: Tartaric acid fragments would be expected to show losses of water (M-18), and the carboxyl group (M-45). libretexts.org
Analysis of these fragmentation patterns allows for the confirmation of the compound's identity and the elucidation of its structural features. Techniques such as low-energy collision-induced dissociation gas chromatography/tandem mass spectrometry (GC/MS/MS) are instrumental in substantiating proposed fragmentation pathways. nih.gov
Advanced Spectroscopic Methods (e.g., EPR, XAS, XPS)
While standard spectroscopic methods provide foundational data, advanced techniques could offer deeper insights into the electronic and atomic-level structure of this compound. However, specific studies employing Electron Paramagnetic Resonance (EPR), X-ray Absorption Spectroscopy (XAS), or X-ray Photoelectron Spectroscopy (XPS) on this compound are not prominent in the available research.
The potential applications of these methods would be:
Electron Paramagnetic Resonance (EPR): This technique is used to study materials with unpaired electrons. It would be particularly useful for analyzing this compound if it were complexed with paramagnetic metal ions or if irradiation were used to create radical species.
X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for determining the local geometric and/or electronic structure of matter. It could be used to probe the coordination environment around a central atom in a metal-ethylenediamine tartrate complex.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It could be used to determine the surface chemistry of this compound crystals, verifying the presence and chemical states of carbon, nitrogen, and oxygen.
Thermal and Mechanical Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques used to investigate the thermal stability of materials. particle.dk TGA measures changes in the mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference as they are heated. wikipedia.orgwikipedia.org
For ethylenediamine ditartrate dihydrate (EDADTDH), a specific form of the compound, combined TGA-DTA and Differential Scanning Calorimetry (DSC) analyses have been performed. These studies reveal that the crystal is thermally stable up to a temperature of 117.4°C. researchgate.net TGA is crucial for determining the temperature at which a substance begins to decompose or lose solvents of crystallization. particle.dk DTA curves provide data on transformations such as melting, crystallization, and glass transitions, with the area under a DTA peak corresponding to the enthalpy change. wikipedia.org
Thermal Decomposition Pathways and Stability Range
The thermal stability range of this compound is a critical property. As established by TGA, ethylenediamine ditartrate dihydrate is stable up to 117.4°C, beyond which decomposition begins. researchgate.net
The decomposition pathway for the ethylenediamine (EDA) component itself has been studied, particularly in aqueous solutions. These studies suggest that a primary thermal degradation route involves the formation of a carbamate, followed by either an intermolecular cyclization to form 2-imidazolidione or a nucleophilic attack by a free EDA molecule to create a diamine urea (B33335) compound. researchgate.netsemanticscholar.org While these studies are not on the tartrate salt specifically, they provide a likely pathway for the degradation of the ethylenediamine moiety once the salt dissociates at higher temperatures. The decomposition of the tartrate component would proceed through decarboxylation steps.
Investigation of Phase Transition Behaviors
Differential thermal analysis is a primary method for studying phase transitions. slideshare.net Sharp endothermic peaks in a DTA curve typically indicate phase changes, such as melting or a transition between different crystalline forms. slideshare.net
This compound is known to exist in various crystalline forms, including anhydrous and hydrated states, which crystallize in different systems (e.g., monoclinic and orthorhombic). Transitions between these phases upon heating can be detected by DTA. For example, the loss of water from a hydrated crystal is an endothermic event that can be clearly identified. Furthermore, studies on ethylenediamine ditartrate dihydrate have shown it to possess ferroelectric and piezoelectric properties, which are intrinsically linked to its crystal structure and potential phase transition behaviors. researchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. shimadzu.comtudelft.nl This method is widely used to characterize the thermal properties of materials, such as their transition temperatures and changes in enthalpy. tudelft.nl The principle involves heating the sample and a reference material at a constant rate; when the sample undergoes a phase transition, a difference in heat flow between the sample and reference is detected and measured. tudelft.nl This difference appears as a peak or shift in the DSC curve. tudelft.nl
Quantification of Endothermic and Exothermic Transitions
DSC quantifies endothermic and exothermic transitions within a material upon heating or cooling. An endothermic transition is a process that absorbs heat from the surroundings, such as melting or boiling. youtube.com In a DSC curve, this is typically represented as a peak indicating heat absorption. youtube.com Conversely, an exothermic transition releases heat, which occurs during processes like crystallization or curing. youtube.comtainstruments.com This release of energy is shown as an opposing peak in the DSC data. youtube.com
Thermal analysis of tartrate-related compounds provides insight into their stability and decomposition. For instance, studies on L(+)-tartaric and D(–)-tartaric acid show thermal decomposition occurring at 443.0 K and 443.2 K, respectively. ccsenet.orgresearchgate.net For Ethylenediamine Ditartrate Dihydrate (EDADTDH), a form of this compound, thermal analyses have shown that the crystal is thermally stable up to 117.4°C. researchgate.net These studies are crucial for determining the temperature range in which the material can be used for applications. researchgate.net
The data below illustrates typical thermal events observed in tartaric acid compounds, representing the type of quantitative data obtained from DSC and Thermogravimetric Analysis (TGA).
Table 1: Thermal Decomposition Events in Tartaric Acid Compounds This table is representative of data obtained from thermal analysis and is based on findings for related tartaric acid structures.
| Compound | Event | Onset Temperature (K) | Observation |
|---|---|---|---|
| L-Tartaric Acid | Decomposition | 443.0 | Weight loss observed ccsenet.orgresearchgate.net |
| D-Tartaric Acid | Decomposition | 443.2 | Weight loss observed ccsenet.orgresearchgate.net |
| Monohydrate Racemic Tartaric Acid | Water Loss | 306.1 | Initial weight loss due to evaporation of bound water ccsenet.org |
Microhardness Testing (e.g., Vickers)
Microhardness testing is a method used to determine a material's resistance to localized plastic deformation. The Vickers hardness test is a common method that involves indenting the material with a diamond pyramid of a specific geometry under a known load. aps.org The dimensions of the resulting indentation are then measured to calculate the hardness value. This mechanical property is essential for understanding the strength and durability of crystalline materials. researchgate.net Studies have been conducted on this compound crystals to determine their mechanical strength using microhardness measurements. researchgate.net
Anisotropy of Mechanical Strength and Surface Properties
Anisotropy refers to the directional dependence of a material's properties. aps.org In crystals, mechanical properties such as hardness can vary depending on the crystallographic orientation in which the measurement is taken. researchgate.net This mechanical anisotropy is a result of the non-uniform arrangement of atoms and bonds within the crystal lattice. nih.gov Vickers microhardness testing can effectively quantify this by performing indentations on different crystal faces or along different axes on the same face. mdpi.com
For example, in single crystals, the measured hardness value can change significantly with the orientation of the indenter relative to the crystal axes. researchgate.net This variation provides critical information about the slip planes and bonding forces within the crystal structure. While some materials may have a highly anisotropic structure, they can paradoxically exhibit isotropic hardness, where the measurements are similar on different orthogonal planes. nih.gov This phenomenon is often attributed to the complex organization of crystal domains. nih.gov The investigation of hardness anisotropy is crucial for applications where the material will be subjected to mechanical stress from specific directions.
Table 2: Representative Anisotropic Hardness Data for a Single Crystal This table provides an illustrative example of how Vickers hardness (HV) might vary with crystallographic orientation. Data is hypothetical for this compound to demonstrate the concept of anisotropy.
| Crystallographic Plane | Indenter Orientation | Vickers Hardness (GPa) |
|---|---|---|
| (100) | Along <010> axis | 1.25 |
| (100) | Along <001> axis | 1.38 |
| (010) | Along <100> axis | 1.28 |
Surface Morphology and Crystalline Perfection Studies
The study of surface morphology and crystalline perfection is vital for evaluating the quality of a crystal. The external appearance and internal structure, including defects, significantly influence the physical and chemical properties of the material, which are critical for its potential applications. Techniques like atomic force microscopy and chemical etching are employed to analyze surface features and reveal internal defects. researchgate.net
Atomic Force Microscopy (AFM) for Surface Feature Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. nanoscientific.org It works by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the surface. nanoscientific.org This allows for the generation of a precise three-dimensional topographical map of the surface. nanoscientific.orgnih.gov
AFM has been utilized to analyze the surface features of grown Ethylenediamine Ditartrate Dihydrate (EDADTDH) crystals. researchgate.netresearchgate.net This type of analysis can reveal details about crystal growth mechanisms, surface roughness, and the presence of features like growth steps, hillocks, or pits. oamjms.eu The quantitative data obtained from AFM, such as average surface roughness (Ra), provides a measure of the surface's smoothness and perfection, which is critical for optical and electronic applications. oamjms.euoamjms.eu
Table 3: Example of Surface Roughness Parameters from AFM Analysis This table illustrates the type of quantitative data that can be obtained from AFM surface analysis.
| Parameter | Description | Typical Value (nm) |
|---|---|---|
| Ra (Average Roughness) | The arithmetic average of the absolute values of the profile height deviations from the mean line. | 5 - 50 |
| Rq (Root Mean Square Roughness) | The root mean square average of the profile height deviations from the mean line. | 7 - 65 |
Chemical Etching Techniques for Defect Analysis
Chemical etching is a method used to reveal the presence of crystalline defects, such as dislocations, stacking faults, and grain boundaries. nih.gov The technique involves treating the crystal surface with a specific chemical solution (an etchant) that selectively dissolves the material at a higher rate at high-energy defect sites. nih.gov This differential dissolution results in the formation of "etch pits" at the locations where defects emerge on the surface.
Dielectric, Piezoelectric, and Ferroelectric Properties Research
Dielectric Response Characterization
The dielectric properties of ethylenediamine (B42938) tartrate have been investigated to understand its behavior under the influence of an external electric field. These studies typically involve measuring the dielectric constant and dielectric loss as a function of frequency and temperature.
The dielectric constant (ε'), a measure of a material's ability to store electrical energy in an electric field, has been studied for single crystals of ethylenediamine ditartrate dihydrate (EDADTDH). The dielectric behavior was characterized over a frequency range of 50 Hz to 5 MHz and at temperatures ranging from 40°C to 100°C researchgate.net.
Studies have shown that the dielectric constant of EDADTDH is dependent on both frequency and temperature. A notable observation from temperature-dependent dielectric measurements is the occurrence of a ferroelectric to paraelectric phase transition at 45°C researchgate.net. At lower frequencies, the dielectric constant is generally higher due to the contribution of various types of polarization (space charge, orientational, ionic, and electronic). As the frequency increases, the contribution from slower polarization mechanisms, like space charge and dipolar polarization, diminishes, leading to a decrease in the dielectric constant. The high value of the dielectric constant at low frequencies can be attributed to space charge polarization.
| Parameter | Observation | Conditions |
|---|---|---|
| Frequency Dependence | Decreases with increasing frequency | 50 Hz - 5 MHz |
| Temperature Dependence | Shows a peak indicating a phase transition | 40°C - 100°C |
| Phase Transition | Ferroelectric to Paraelectric | 45°C |
Dielectric loss (tan δ), which represents the energy dissipated as heat within the material when subjected to an alternating electric field, has also been analyzed for EDADTDH crystals researchgate.net. The analysis of dielectric loss provides insights into the perfection and optical quality of the crystal.
Research findings indicate that the dielectric loss is also a function of frequency and temperature. A very low dielectric loss of 0.05 was observed at higher frequencies (2 MHz) researchgate.net. A minimal value of dielectric loss at high frequencies is indicative of a crystal with high optical quality and a lower concentration of defects researchgate.net. The low dielectric loss at higher frequencies suggests that EDADTDH could be a suitable material for high-frequency device applications.
| Parameter | Value | Frequency |
|---|---|---|
| Dielectric Loss (tan δ) | 0.05 | 2 MHz |
| Interpretation | Indicates high optical quality and low defect concentration |
While the dielectric constant and loss have been studied, detailed research findings and specific data concerning the AC conductivity of ethylenediamine tartrate are not extensively available in the reviewed literature. AC conductivity studies are essential for understanding the mechanism of conduction in the material under alternating fields, which relates to the movement of charge carriers.
Piezoelectric Phenomena Investigation
This compound is recognized as a piezoelectric material, meaning it can generate an electric charge in response to applied mechanical stress proquest.com. This property is fundamental to its use in transducers, sensors, and other electromechanical devices.
The piezoelectric charge coefficient (d₃₃) is a key parameter that quantifies the piezoelectric effect. For ethylenediamine ditartrate dihydrate (EDADTDH), this coefficient has been determined experimentally.
Research has reported varying values for the d₃₃ coefficient of EDADTDH. One study reported a piezoelectric charge coefficient of 2 pC/N, while a subsequent study on a different grown crystal found a higher value of 3 pC/N researchgate.net. Significantly, a high piezoelectric charge coefficient of 17 pC/N has also been reported for this material researchgate.net. These variations can be attributed to factors such as crystal quality and the measurement conditions. The relatively high d₃₃ value suggests a strong piezoelectric response.
| Reported d₃₃ Value (pC/N) | Reference/Context |
|---|---|
| 2 | Reported for an EDADTDH single crystal researchgate.net |
| 3 | Measured on a subsequently grown EDADTDH crystal, noted as higher than the previously reported value researchgate.net |
| 17 | A high value reported for EDADTDH researchgate.net |
Anisotropy of Piezoelectric Response
The piezoelectric effect in this compound is inherently anisotropic, a characteristic dictated by its crystal structure. EDT crystallizes in the monoclinic sphenoidal class (point group 2), which lacks a center of symmetry, a prerequisite for piezoelectricity. In this crystal class, the piezoelectric properties are not uniform in all directions. The response to mechanical stress is described by a third-rank tensor of piezoelectric coefficients, which relates the applied stress to the resulting electrical polarization.
For the monoclinic class 2, with the crystallographic b-axis typically chosen as the axis of symmetry (Y-axis), the matrix of piezoelectric coefficients (dij) has eight non-zero coefficients:
d14, d16
d21, d22, d23, d25
d34, d36
This complex relationship means that the magnitude and direction of the generated polarization depend significantly on the direction of the applied stress relative to the crystal's crystallographic axes. For example, a compressive or tensile stress applied along one axis will produce a different polarization from a shear stress applied across another plane.
A foundational study by R. Bechmann in 1950 detailed the dynamic determination of the complete set of elastic and piezoelectric coefficients for this compound. capes.gov.br This work involved measuring the vibrational modes of precisely oriented crystal bars and plates to derive the tensor components, firmly establishing the anisotropic nature of its electromechanical coupling. capes.gov.br While specific values require consulting this primary literature, the research confirmed that EDT's piezoelectric response is directionally dependent, a critical consideration for its application in devices like transducers and sensors. More recent studies on the related compound ethylenediamine ditartrate dihydrate (EDADTDH) have focused on the longitudinal piezoelectric coefficient, d33, reporting a high value for this specific orientation.
| Compound | Piezoelectric Coefficient | Reported Value |
|---|---|---|
| Ethylenediamine Ditartrate Dihydrate (EDADTDH) | d33 | 17 pC/N |
Ferroelectric Behavior and Phase Transitions
This compound is classified as a molecular ferroelectric, a class of materials where the spontaneous electrical polarization can be reversed by an external electric field. This behavior is intimately linked to its crystal structure and undergoes significant changes with temperature, leading to phase transitions.
Studies of Paraelectric-Ferroelectric Phase Transitions
Research on single crystals of ethylenediamine ditartrate dihydrate (EDADTDH) has identified a distinct phase transition from a ferroelectric state to a paraelectric state. capes.gov.br This transition occurs at a specific temperature known as the Curie temperature (Tc). Below the Curie temperature, the material exists in the polar ferroelectric phase, characterized by a spontaneous alignment of electric dipoles. Above this temperature, the material transitions to the non-polar paraelectric phase, where the dipoles are randomly oriented, and the net spontaneous polarization is zero.
Temperature-dependent dielectric measurements on EDADTDH have located this transition temperature at 45 °C. capes.gov.br The transition from the ferroelectric to the paraelectric state is a key characteristic of ferroelectric materials and is typically accompanied by a sharp anomaly in the dielectric constant at the Curie point.
| Compound | Transition Type | Curie Temperature (Tc) |
|---|---|---|
| Ethylenediamine Ditartrate Dihydrate (EDADTDH) | Ferroelectric-Paraelectric | 45 °C |
Hysteresis Loop Analysis in Molecular Ferroelectrics
The definitive proof of ferroelectricity in a material is the observation of a polarization-electric field (P-E) hysteresis loop. For EDADTDH, P-E hysteresis loops have been successfully traced, confirming its ferroelectric nature. capes.gov.br
A typical ferroelectric hysteresis loop provides several key parameters:
Spontaneous Polarization (Ps): The polarization in the absence of an electric field.
Remanent Polarization (Pr): The polarization remaining after the external field is removed.
Coercive Field (Ec): The magnitude of the reverse electric field required to reduce the polarization to zero.
The analysis of hysteresis loops is crucial for understanding the dynamics of polarization switching in molecular ferroelectrics. The shape of the loop and the values of Pr and Ec are dependent on factors such as temperature, frequency of the applied field, and crystal quality. While specific values for the remanent polarization and coercive field of this compound are not detailed in the available literature snippets, the documented tracing of these loops confirms the switchable nature of its spontaneous polarization.
Correlation of Ferroelectricity with Structural Order-Disorder Phenomena
The mechanism behind the paraelectric-ferroelectric phase transition in many molecular crystals, including likely this compound, is of the "order-disorder" type. This contrasts with the "displacive" type common in inorganic perovskites.
In an order-disorder transition, the crystal structure contains molecular units or ions that can occupy one of several equivalent positions in the high-temperature paraelectric phase. This creates dynamic disorder, and while individual units may have a dipole moment, their random orientation results in zero net polarization for the crystal. As the crystal is cooled below the Curie temperature, a cooperative interaction occurs, causing the dipoles to align in a common direction. This ordering of the dipoles throughout the crystal lattice establishes a net spontaneous polarization, transitioning the material into the ferroelectric phase.
The structure of this compound consists of protonated ethylenediammonium cations and tartrate anions held together by an extensive network of hydrogen bonds. The ferroelectric transition is likely associated with the ordering of protons within these hydrogen bonds or the collective ordering of the molecular ions themselves. This transition from a dynamically disordered state (paraelectric) to a long-range ordered state (ferroelectric) is a hallmark of order-disorder ferroelectrics.
Photoconductivity Studies for Optoelectronic Response
Information regarding the photoconductivity of this compound is not available in the reviewed research. Studies on related metal-ion tartrates suggest potential for use in optoelectronic devices, but specific research into the generation of photocurrent in this compound upon illumination has not been reported. researchgate.net Therefore, this remains an area open for future investigation.
Advanced Optical and Optoelectronic Applications Research
Nonlinear Optical (NLO) Material Research
Ethylenediamine (B42938) ditartrate dihydrate (EDADTDH), a crystalline form of ethylenediamine tartrate, has been identified as a promising organic nonlinear optical (NLO) material. The arrangement of molecules in its crystal lattice gives rise to unique optical properties that are foundational to various optoelectronic applications.
Second Harmonic Generation (SHG) Efficiency Measurements
The second harmonic generation (SHG) efficiency of this compound crystals, specifically the dihydrate form (EDADTDH), has been evaluated using the Kurtz-Perry powder technique. This standard method is employed to assess the capability of a material to convert incident laser light of a specific frequency into light with twice the frequency. While studies have confirmed the SHG activity in EDADTDH, specific quantitative data comparing its efficiency relative to standard reference materials like Potassium Dihydrogen Phosphate (KDP) is not consistently reported in publicly available research. The technique involves irradiating a powdered sample of the material with a high-intensity laser and measuring the intensity of the generated second harmonic light.
Third-Order Nonlinear Optical Susceptibility Studies
Research into the third-order nonlinear optical susceptibility of this compound, particularly through methods like the Z-scan technique, is not extensively documented in the public domain. The Z-scan method is a common experimental approach to determine both the nonlinear refractive index and the nonlinear absorption coefficient of a material, which are key parameters for applications in all-optical switching and optical limiting. The lack of available data suggests that this specific area of research for this compound may be limited or has not been a primary focus of investigation.
Phase Matching Conditions for Harmonic Generation
Stimulated Raman Scattering (SRS) and Raman Laser Conversion Potential
Monoclinic ethylenediamine (+)-tartrate (EDT) has been identified as a novel organic non-centrosymmetric crystal with potential applications in Raman laser converters. researchgate.net Research has indicated that this material is suitable for generating large frequency shifts, which is a key characteristic for efficient Raman laser conversion. researchgate.net Stimulated Raman Scattering (SRS) is a nonlinear optical effect that can be harnessed to create Raman lasers, which are tunable over a wide range of frequencies. The properties of EDT suggest its potential for use in SRS-based applications, although detailed experimental data on its SRS gain and conversion efficiency are still emerging.
Optical Limiting Applications
Optical limiting materials are crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. These materials exhibit a decrease in transmittance with an increase in incident light intensity. There is a lack of specific research findings on the optical limiting properties of this compound in the available scientific literature.
Chiroptical Properties Research (Relevant for stereochemical applications)
The chiroptical properties of this compound are significant, particularly in the context of stereochemistry and the resolution of chiral compounds. Tartaric acid, a chiral molecule, exists as enantiomers (mirror-image isomers). This inherent chirality is utilized in the separation of racemic mixtures of other chiral molecules.
A notable application is in the chiral resolution of metal complexes containing ethylenediamine. For instance, the racemic mixture of tris(ethylenediamine)cobalt(III) chloride can be separated into its individual enantiomers through the use of tartrate anions. The tartrate ions form diastereomeric salts with the enantiomers of the cobalt complex. These diastereomers have different solubilities, which allows for their separation by fractional crystallization. This process is a classic experiment in inorganic chemistry that demonstrates the principles of chirality and stereoisomerism. The differential interaction between the chiral tartrate and the enantiomers of the ethylenediamine complex is a direct consequence of their respective chiroptical properties.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral substance. encyclopedia.pub This technique provides information about the electronic transitions within a molecule and is highly sensitive to its absolute configuration and conformation.
Detailed Research Findings:
Research on the chiroptical properties of tartaric acid and its salts provides a basis for understanding the expected ECD spectrum of this compound. The tartrate dianion possesses multiple chiral centers, leading to distinct ECD signals. Studies have shown that the ECD spectra of tartrates are influenced by factors such as pH, solvent, and the nature of the counter-ion, as these can affect the conformation of the tartrate molecule. researchgate.net For instance, the n-π* electronic transition of the carboxylate chromophores in the tartrate anion is particularly sensitive to its environment.
In the context of this compound, the ethylenediammonium cation, being achiral, does not produce an ECD signal itself. However, its presence as a counter-ion can influence the conformation of the tartrate anion through electrostatic interactions and hydrogen bonding within the crystal lattice or in solution. This interaction can lead to a unique ECD signature for the salt compared to other tartrate salts.
Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are a powerful tool for predicting and interpreting ECD spectra. nih.govpku.edu.cn For a molecule like this compound, computational models would involve calculating the excited states of the tartrate anion in the electrostatic environment provided by the ethylenediammonium cation. The predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. mdpi.comresearchgate.net
While specific experimental ECD data for this compound is not widely published, the table below summarizes the expected electronic transitions for the tartrate moiety that would be observable.
| Electronic Transition | Approximate Wavelength (nm) | Chromophore | Expected Sign of Cotton Effect for L-(+)-Tartrate |
| n → π | 210-230 | Carboxylate | Negative |
| π → π | < 200 | Carboxylate | Positive |
Note: The signs of the Cotton effects are based on empirical rules and studies of tartaric acid and its derivatives and may be influenced by the specific crystalline environment in this compound.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy is the vibrational analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared light. researchgate.net VCD provides detailed information about the stereochemistry of a molecule arising from its vibrational modes. mdpi.com
Detailed Research Findings:
Direct experimental VCD studies on this compound are not readily found in the scientific literature. However, research on tartaric acid derivatives and metal complexes containing ethylenediamine provides insight into the expected VCD signatures. researchgate.net VCD is particularly sensitive to the conformation of molecules and the vibrational coupling between different functional groups.
For this compound, the VCD spectrum would be dominated by the vibrational modes of the chiral tartrate anion. Key vibrational modes that are expected to show significant VCD signals include the C-H stretching and bending modes, the O-H stretching and bending modes of the hydroxyl groups, and the symmetric and asymmetric stretching modes of the carboxylate groups. The ethylenediammonium cation, while achiral, has vibrational modes that could potentially couple with those of the tartrate anion, subtly influencing the VCD spectrum.
Computational modeling using Density Functional Theory (DFT) is an essential tool for the prediction and interpretation of VCD spectra. dtic.milnih.gov Such calculations for this compound would involve optimizing the geometry of the ion pair and calculating the vibrational frequencies and the corresponding electric and magnetic dipole transition moments for each normal mode.
Below is a table summarizing some of the key vibrational modes of the tartrate anion and their expected regions in the infrared spectrum, which would be investigated in a VCD study.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3500 | Hydroxyl |
| C-H Stretch | 2850-3000 | Alkane |
| C=O Stretch (asymmetric) | 1550-1650 | Carboxylate |
| C=O Stretch (symmetric) | 1350-1450 | Carboxylate |
| C-O Stretch | 1000-1300 | Alcohol, Carboxylate |
| O-H Bend | 1200-1450 | Hydroxyl |
| C-H Bend | 1350-1480 | Alkane |
The sign and intensity of the VCD bands for these modes would provide a detailed fingerprint of the three-dimensional structure of the tartrate anion within the this compound salt.
Q & A
Q. How is ethylenediamine tartrate synthesized, and what characterization techniques are critical for verifying its structural purity?
this compound (EDT) is synthesized by reacting ethylenediamine with tartaric acid in a stoichiometric ratio under controlled pH conditions. Key steps include:
- Neutralization : Adjusting pH to ~6-7 to ensure protonation of ethylenediamine and deprotonation of tartaric acid .
- Crystallization : Slow evaporation or cooling to promote crystal growth, critical for studying polymorphism .
- Characterization : Use X-ray diffraction (XRD) to confirm crystal structure, FTIR for functional groups (e.g., amine and carboxylate bands), and elemental analysis to verify stoichiometry .
Q. What analytical methods are commonly used to quantify this compound in complex matrices?
- Back-titration : EDTA-based titration is employed when direct titration is impractical. For example, EDT’s metal-complexing properties require indirect methods, such as adding excess metal ions (e.g., Zn²⁺) and back-titrating with EDTA to determine unreacted metal .
- Spectrophotometry : Complexation with transition metals (e.g., Fe³⁺ or Cu²⁺) enables UV-Vis detection at specific wavelengths (e.g., 520 nm for Fe-EDT complexes) .
- HPLC : Reverse-phase methods with ion-pairing agents (e.g., tetrabutylammonium bromide) improve retention and resolution .
Q. How does this compound function as a ligand in coordination chemistry?
EDT acts as a bidentate ligand , donating electrons from its amine and carboxylate groups to metal ions. Its applications include:
- Stabilizing metal complexes : Used in synthesizing Fe-EDT or Cu-EDT complexes for catalytic studies.
- pH-dependent behavior : Protonation states of amine groups influence binding affinity, requiring pH optimization (e.g., pH 8–9 for stable Cu-EDT complexes) .
Advanced Research Questions
Q. What experimental design considerations are critical for studying polymorphism in this compound crystals?
Polymorphism studies require:
- Controlled crystallization : Varying solvents (e.g., water vs. ethanol), temperature gradients, and nucleation agents to induce different crystal forms .
- In-situ monitoring : Techniques like Raman spectroscopy or differential scanning calorimetry (DSC) track phase transitions during crystallization .
- Statistical validation : Replicate experiments to assess reproducibility, as minor impurities or humidity variations can alter outcomes .
Q. How can this compound be integrated into thermodynamic models for environmental speciation studies?
EDT’s role as an organic ligand in metal speciation is modeled using databases like MINTEQA2 . Key steps include:
- Input parameters : Define stability constants (logβ) for EDT-metal complexes (e.g., logβ for Fe-EDT = 14.2) .
- Sensitivity analysis : Assess how pH, ionic strength, and competing ligands (e.g., citrate) affect EDT’s binding efficiency .
- Validation : Compare model predictions with experimental data (e.g., atomic absorption spectroscopy for free metal ion concentrations) .
Q. What methodological challenges arise when using this compound in anaerobic digestion studies, and how are they addressed?
Challenges include:
- Interference with microbial activity : EDT’s metal-chelating properties may inhibit enzymes. Mitigate by optimizing EDT concentration (e.g., ≤1 mM) and pre-complexing metals .
- Analytical interference : EDT can mask metal ions in ICP-MS. Use acid digestion (pH <2) to dissociate complexes before analysis .
- Kinetic studies : Monitor real-time metal release using voltammetry or ion-selective electrodes .
Q. How can Quality-by-Design (QbD) principles optimize HPLC methods for this compound analysis?
QbD involves:
- Factor screening : Identify critical parameters (e.g., mobile phase pH, column temperature) via fractional factorial design .
- Response surface modeling : Use Box-Behnken design to optimize resolution and retention time. For EDT, a C18 column with 0.1% phosphoric acid/acetonitrile (85:15) achieves optimal separation .
- Robustness testing : Vary flow rate (±0.1 mL/min) and column age to validate method stability .
Q. What mechanisms underlie cross-resistance between this compound and metalloid-based drugs in cancer studies?
Studies reveal:
- Reduced drug uptake : Resistant cells exhibit downregulated transporters (e.g., CTR1 for cisplatin), decreasing intracellular EDT-metalloid accumulation .
- Efflux pumps : Overexpression of ATP-binding cassette (ABC) transporters (e.g., MRP1) enhances drug expulsion .
- Experimental validation : Compare IC₅₀ values in parental vs. resistant cell lines using MTT assays and quantify intracellular metal content via atomic absorption .
Methodological Best Practices
- Safety protocols : Refer to SDS guidelines for handling EDT (e.g., PPE for respiratory and skin protection) .
- Statistical rigor : Collaborate with statisticians to design power calculations and multivariate analyses, ensuring reproducibility .
- Data contradiction resolution : Replicate experiments under standardized conditions and use orthogonal methods (e.g., XRD + DSC) to confirm findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
